N'-Hydroxythieno[3,2-b]pyridine-6-carboximidamide
Description
N'-Hydroxythieno[3,2-b]pyridine-6-carboximidamide is a heterocyclic compound featuring a thienopyridine core fused with a carboximidamide group substituted by a hydroxylamine moiety at the N'-position. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications. The compound’s synthesis and characterization are inferred to involve multi-step reactions, similar to those described for related thienopyridine derivatives .
Properties
Molecular Formula |
C8H7N3OS |
|---|---|
Molecular Weight |
193.23 g/mol |
IUPAC Name |
N'-hydroxythieno[3,2-b]pyridine-6-carboximidamide |
InChI |
InChI=1S/C8H7N3OS/c9-8(11-12)5-3-7-6(10-4-5)1-2-13-7/h1-4,12H,(H2,9,11) |
InChI Key |
UTDIFFDASNDTHB-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CSC2=C1N=CC(=C2)/C(=N/O)/N |
Canonical SMILES |
C1=CSC2=C1N=CC(=C2)C(=NO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Hydroxythieno[3,2-b]pyridine-6-carboximidamide typically involves the condensation of pyridine-2,6-dicarboxylic acid with thiophene derivatives under specific conditions. One common method involves the use of methyl 2-chloronicotinoate and methyl thioglycolate in anhydrous DMF with potassium carbonate as a base. The reaction mixture is heated to 100°C under a nitrogen atmosphere for 21 hours, followed by extraction and purification steps .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of more cost-effective reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N’-Hydroxythieno[3,2-b]pyridine-6-carboximidamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the pyridine or thiophene rings.
Scientific Research Applications
N’-Hydroxythieno[3,2-b]pyridine-6-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound has potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Research is ongoing into its potential as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N’-Hydroxythieno[3,2-b]pyridine-6-carboximidamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of signal transduction pathways or interference with DNA replication processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The thienopyridine scaffold is shared among several analogs, but substituent variations significantly alter reactivity and function:
Functional Group Analysis
- N'-Hydroxy Carboximidamide: This group in the target compound is rare among thienopyridines.
- Chloro vs. Hydroxy Substituents : The 6-chloro analog () exhibits higher reactivity in cross-coupling reactions compared to the hydroxylamine group, which may favor stability over synthetic versatility .
Biological Activity
N'-Hydroxythieno[3,2-b]pyridine-6-carboximidamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article summarizes the available research on its biological activity, including its mechanisms of action, pharmacological effects, and structure-activity relationships (SAR).
Chemical Structure and Properties
This compound has the molecular formula and is characterized by a thieno[3,2-b]pyridine core with a hydroxylamine substituent at the nitrogen position. This structural configuration is believed to contribute to its biological activity by influencing interactions with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of phosphodiesterases (PDEs), particularly PDE4B. In studies, it was found to significantly inhibit TNF-α release from macrophages exposed to pro-inflammatory stimuli, indicating a role in anti-inflammatory pathways .
- Antiproliferative Effects : Research indicates that derivatives of thieno-pyridine compounds exhibit antiproliferative activity against various cancer cell lines. The presence of hydroxyl groups in the structure enhances this activity, leading to lower IC50 values in assays against cell lines such as HeLa and MDA-MB-231 .
- Antimicrobial Activity : Some studies have suggested that compounds within this class may possess antimicrobial properties, although specific data on this compound is limited. The structural similarity to other antimicrobial agents suggests potential efficacy against bacterial strains .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the thieno[3,2-b]pyridine scaffold can significantly influence biological activity. For instance:
- Hydroxyl Substituents : The introduction of hydroxyl (-OH) groups has been shown to enhance antiproliferative activity significantly. Compounds with multiple hydroxyl groups demonstrated improved effectiveness against cancer cell lines, indicating that hydrogen bond donors may facilitate better interaction with biological targets .
- Amino and Carbonyl Groups : The presence of amino (-NH2) and carbonyl (C=O) groups also contributes positively to the biological profile of similar compounds, enhancing their ability to inhibit cell growth and interact with cellular components effectively .
Case Studies and Experimental Findings
Several experimental studies have evaluated the biological effects of this compound and related compounds:
- In Vitro Studies : A study demonstrated that this compound exhibited significant inhibition of TNF-α production in macrophages stimulated with lipopolysaccharide (LPS), which is crucial for understanding its anti-inflammatory properties. The compound showed equipotency compared to established PDE inhibitors like rolipram .
- Anticancer Activity : Research on related pyridine derivatives indicated that structural modifications could lead to IC50 values as low as 0.021 μM against specific cancer cell lines, emphasizing the importance of functional group positioning in enhancing biological activity .
Summary Table of Biological Activities
Q & A
Q. What synthetic methodologies are recommended for preparing N'-Hydroxythieno[3,2-b]pyridine-6-carboximidamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step pathways, including cyclization of thiophene precursors followed by carboximidamide functionalization. Key steps may include:
- Cyclocondensation : Use of thiourea derivatives with halogenated pyridine intermediates under reflux in anhydrous solvents (e.g., DMF or THF) .
- Hydroxylamine Introduction : Reaction with hydroxylamine hydrochloride in basic media to install the N'-hydroxy group .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.
Optimization involves adjusting temperature (60–100°C), catalyst loading (e.g., Pd for coupling steps), and reaction time (12–24 hrs). Monitor progress via TLC or HPLC .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm aromatic protons, hydroxyimino (-NHOH), and carboximidamide groups. Look for singlet peaks near δ 8.5–9.0 ppm for the imine proton .
- Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion [M+H]⁺ and fragmentation patterns to validate the structure .
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=N stretching) and ~3400 cm⁻¹ (N-H/O-H stretching) .
- Elemental Analysis : Verify C, H, N, S composition within ±0.3% of theoretical values .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles. Use fume hoods for weighing and reactions .
- Storage : Store in airtight containers at 2–8°C, away from light and moisture. Label with hazard warnings (e.g., "Irritant") .
- Spill Management : Absorb with inert material (e.g., vermiculite), dispose as hazardous waste. Avoid inhalation or skin contact .
- Emergency Response : Eye wash stations and safety showers must be accessible. Consult SDS for first-aid measures .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of N'-Hydroxythieno[3,2-b]pyridine derivatives?
- Methodological Answer : Contradictions often arise from variations in substituents, assay conditions, or target specificity. Strategies include:
- Comparative Bioassays : Test derivatives under standardized conditions (e.g., fixed pH, temperature) using positive/negative controls. For example, in photosynthetic inhibition assays (spinach chloroplasts), ensure light intensity and chlorophyll concentration are consistent .
- Structural-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., electron-withdrawing groups at position 3) and correlate with activity. For instance, nitro (NO₂) or iodo (I) groups enhance inhibitory effects in related carboxhydrazides .
- Data Normalization : Express activity as % inhibition relative to controls and validate with statistical models (e.g., ANOVA).
Q. What computational strategies are suitable for predicting the binding affinity of this compound to target enzymes?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with active sites (e.g., cytochrome P450 enzymes). Optimize ligand conformations with force fields (AMBER/CHARMM) .
- QSAR Modeling : Develop 2D/3D-QSAR models using descriptors like logP, polar surface area, and H-bond acceptors. Train datasets with IC₅₀ values from analogous compounds .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate electron transfer mechanisms in enzyme-ligand complexes. For example, analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
Q. How can researchers design experiments to assess the stability of this compound under varying physiological conditions?
- Methodological Answer :
- Degradation Studies : Incubate the compound in buffers (pH 2–9) at 37°C. Monitor degradation via HPLC at intervals (0, 24, 48 hrs). Calculate half-life (t₁/₂) using first-order kinetics .
- Light Sensitivity : Expose to UV-Vis light (200–800 nm) and track photodegradation products with LC-MS .
- Thermal Stability : Perform TGA/DSC to determine decomposition temperatures. Store samples at -20°C, 4°C, and 25°C for 30 days to assess long-term stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
